molecular formula C14H18ClNO B2617813 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide CAS No. 306743-10-2

2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No.: B2617813
CAS No.: 306743-10-2
M. Wt: 251.75
InChI Key: MYVPCHLYMRSBIA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-phenylcyclopentyl)methyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone with a chlorine atom at the 2-position and a bulky (1-phenylcyclopentyl)methyl substituent on the nitrogen. Its molecular formula is C₁₄H₁₈ClNO (molar mass: 251.75 g/mol) . The compound’s structure combines a cyclopentane ring fused to a phenyl group, creating a sterically hindered and lipophilic moiety. This structural complexity distinguishes it from simpler chloroacetamides and may influence its physicochemical properties, such as solubility, bioavailability, and metabolic stability.

Its synthesis likely involves the reaction of (1-phenylcyclopentyl)methylamine with chloroacetyl chloride, a method analogous to other chloroacetamide derivatives .

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVPCHLYMRSBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopentylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:

  • Dissolve 1-phenylcyclopentylmethanol in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides, thioamides, and ethers.

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced products.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamides share a common backbone (Cl-CH₂-CONH-R), but their biological and chemical properties diverge significantly based on the substituent (R). Below is a detailed comparison:

Substituent Variations in Nitrogen-Bound Groups

Compound Name Substituent (R) Molecular Formula Key Properties/Applications References
2-Chloro-N-[(1-phenylcyclopentyl)methyl]acetamide (1-Phenylcyclopentyl)methyl C₁₄H₁₈ClNO High lipophilicity; discontinued
2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide (1-Phenylcyclobutyl)methyl C₁₃H₁₆ClNO Smaller ring size; lower molar mass
2-Chloro-N-(2,4-dichlorophenyl)acetamide 2,4-Dichlorophenyl C₈H₆Cl₃NO Herbicide intermediate
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇ClFNO Anticancer intermediate
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methylphenyl C₁₁H₁₄ClNO Pesticide transformation product

Physicochemical Properties

  • Hydrogen Bonding : Compounds like 2-chloro-N-phenylacetamide exhibit intermolecular N–H···O hydrogen bonding, stabilizing crystal packing . Bulkier substituents (e.g., cyclopentyl) may disrupt such interactions, altering solid-state properties.

Key Research Findings

Structural Flexibility : The cyclopentyl-phenyl group in the target compound introduces conformational rigidity, which could limit metabolic degradation compared to flexible alkyl chains .

Toxicity Concerns : Chloroacetamides with methyl or methoxy groups (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide) show higher predicted mutagenicity, highlighting the impact of substituents on safety profiles .

Market Discontinuation : The target compound’s discontinued status contrasts with the commercial success of simpler derivatives (e.g., alachlor), suggesting challenges in scalability or regulatory approval.

Biological Activity

2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈ClNO, with a molecular weight of approximately 251.75 g/mol. The unique structure includes a chloro group and an acetamide functional group attached to a phenylcyclopentyl moiety, which may confer distinct biological properties compared to simpler analogs.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens. It was effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .
  • Analgesic Potential : Interaction studies suggest that the compound may influence pain pathways, indicating potential analgesic properties. This aligns with findings from similar compounds in the chloroacetamide class, which have demonstrated analgesic effects in various studies.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific biological targets, including enzymes and receptors associated with pain and microbial resistance pathways. The compound likely interacts through hydrogen bonding or cation-π interactions, influencing various biochemical pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique features of this compound:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-chloro-N-methylacetamideC₃H₆ClNO109.54 g/molSimpler structure, fewer substituents
2-chloro-N-(1R)-1-phenylethylacetamideC₉H₁₁ClNO187.65 g/molContains ethyl group instead of cyclopentyl
2-chloro-N-(cyclohexyl(phenyl)methyl)acetamideC₁₅H₂₀ClNO265.78 g/molLarger cyclohexane substitution
2-chloro-N-(4-fluorophenyl)acetamideC₈H₈ClFNO189.61 g/molFluorine substitution alters electronic properties

The structural uniqueness of this compound may contribute to its distinct biological activities not present in simpler or differently substituted analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of chloroacetamides, including those similar to this compound:

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. Results indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can significantly influence biological efficacy .
  • QSAR Analysis : Quantitative structure–activity relationship (QSAR) analyses have been employed to predict the antimicrobial activity of chloroacetamides based on their chemical structure. This approach has led to the identification of promising candidates for further investigation, particularly against resistant strains of bacteria .
  • Mechanistic Insights : Research into the mechanisms of action for related compounds suggests that structural features play a crucial role in determining their interaction with biological targets, potentially leading to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 1-phenylcyclopentylmethylamine with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC .
  • Solvent optimization : DMF with catalytic KI enhances reaction efficiency for similar chloroacetamide derivatives by stabilizing intermediates .
  • Purification : Recrystallize the crude product from ethanol to achieve high purity, as demonstrated in crystallographic studies of analogous compounds .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve the molecular conformation (e.g., anti-parallel alignment of N–H and C=O bonds) and hydrogen-bonding networks critical for stability .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns, particularly the integration of cyclopentyl and phenyl protons .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, C–Cl stretch at ~750 cm1^{-1}) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodology :

  • Storage : Keep in airtight containers at room temperature, protected from light and moisture, as recommended for structurally related N-chloroacetamides .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chloroacetamide derivatives. Avoid inhalation and skin contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related analogs?

  • Methodology :

  • Analog synthesis : Modify substituents on the phenyl or cyclopentyl groups (e.g., introduce electron-withdrawing groups like nitro or halogens) and assess changes in bioactivity .
  • Biological assays : Test antiproliferative or anticonvulsant activity using in vitro models (e.g., MTT assay for cytotoxicity, maximal electroshock test for seizure inhibition) .
  • Data analysis : Compare IC50_{50} values across analogs to identify critical structural motifs, as shown in studies of chloroacetamide herbicides .

Q. What computational approaches are suitable for predicting the binding affinity and molecular interactions of this compound with target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase or tubulin, focusing on halogen bonding with the chloro group .
  • MD simulations : Simulate ligand-protein stability over 100 ns to evaluate conformational changes, referencing similar studies on quinazolinone derivatives .

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration to explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-MS to detect degradation products that may antagonize parent compound activity .

Q. How can the environmental fate and degradation pathways of this compound be systematically analyzed?

  • Methodology :

  • Hydrolysis studies : Expose the compound to aqueous buffers at varying pH and temperatures, analyzing degradation products via GC-MS .
  • Soil adsorption assays : Use batch equilibrium methods to assess binding to organic matter, critical for evaluating environmental persistence .

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